Methyl 4-[(4-butylcyclohexyl)carbonylamino]benzoate
Description
Methyl 4-[(4-butylcyclohexyl)carbonylamino]benzoate is a synthetic ester derivative featuring a benzoate core substituted with a 4-butylcyclohexyl carbonylamino group. The 4-butylcyclohexyl group enhances lipophilicity, which may influence pharmacokinetic properties like membrane permeability and metabolic stability. The compound’s synthesis likely involves coupling reactions between activated carbonyl intermediates and methyl 4-aminobenzoate, followed by purification via chromatography or crystallization .
Properties
IUPAC Name |
methyl 4-[(4-butylcyclohexanecarbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-3-4-5-14-6-8-15(9-7-14)18(21)20-17-12-10-16(11-13-17)19(22)23-2/h10-15H,3-9H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCCJRFAVDLAQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(4-butylcyclohexyl)carbonylamino]benzoate typically involves the reaction of 4-aminobenzoic acid with 4-butylcyclohexanone in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The esterification of the resulting intermediate with methanol yields the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-[(4-butylcyclohexyl)carbonylamino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 4-[(4-butylcyclohexyl)carbonylamino]benzoate is a compound that has garnered attention in various scientific research applications due to its unique structural properties and potential therapeutic effects. This article explores its applications across different fields, including medicinal chemistry, materials science, and agriculture, supported by relevant case studies and data tables.
Applications in Medicinal Chemistry
1. Anti-inflammatory Agents
Research indicates that derivatives of this compound exhibit anti-inflammatory properties. A study demonstrated that this compound could inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential for treating inflammatory diseases such as arthritis .
2. Anticancer Activity
The compound has been evaluated for its anticancer effects, particularly in models of breast cancer. In vitro studies showed that it induces apoptosis in cancer cells through the activation of caspase pathways . This highlights its potential as a lead compound for developing new anticancer therapies.
3. G Protein-Coupled Receptor Modulation
this compound has been investigated for its role as a modulator of G protein-coupled receptors (GPCRs). It has shown promise in enhancing receptor signaling pathways that could lead to new treatments for metabolic disorders .
Applications in Materials Science
1. Polymer Synthesis
The compound serves as a monomer in the synthesis of polymers with specific thermal and mechanical properties. Its low melting point allows for easy processing into films and coatings, making it valuable in the development of advanced materials .
2. Optical Films
Due to its solubility in various solvents, this compound can be used to create optical films with desirable refractive indices. This application is particularly relevant in the electronics industry for manufacturing displays and lenses .
Agricultural Applications
1. Pesticide Development
Research has explored the use of this compound as a base for developing novel pesticides. Its ability to interact with plant growth regulators suggests potential applications in enhancing crop resilience against pests and diseases .
2. Fertilizer Additives
The compound's properties may also allow it to function as an additive in fertilizers, promoting nutrient uptake and improving plant growth under stress conditions .
Table 1: Summary of Research Findings
Mechanism of Action
The mechanism of action of Methyl 4-[(4-butylcyclohexyl)carbonylamino]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Piperazine-Linked Quinoline Derivatives (C1–C7)
Compounds C1–C7 from share a methyl benzoate moiety linked to substituted quinolines via a piperazine-carbonyl bridge. Key structural and functional differences include:
- Substituent Effects: Halogens (Br, Cl, F), methoxy, methylthio, and trifluoromethyl groups on the quinoline’s phenyl ring modulate electronic properties and steric bulk. For example, bromine (C2) and trifluoromethyl (C7) groups increase molecular weight and may enhance binding affinity through hydrophobic interactions .
- Synthesis: These analogs are synthesized via condensation of quinoline-4-carbonyl chloride with piperazine-linked methyl benzoate derivatives, followed by crystallization in ethyl acetate to yield yellow/white solids. Characterization via $ ^1H $ NMR and HRMS ensures structural fidelity .
Table 1: Structural Comparison of Piperazine-Linked Analogs
| Compound | Substituent (R) | Molecular Formula | Molecular Weight (g/mol) | Physical State |
|---|---|---|---|---|
| C1 | Phenyl | C₂₆H₂₃N₃O₃ | 425.48 | Solid |
| C2 | 4-Bromophenyl | C₂₆H₂₂BrN₃O₃ | 504.38 | Solid |
| C7 | 4-Trifluoromethyl | C₂₇H₂₂F₃N₃O₃ | 493.48 | Solid |
Cyclohexylamino-Linked Benzoate Derivatives
describes methyl 4-[2-(cyclohexylamino)-2-oxoethoxy]benzoate (CAS: 915880-64-7), which features a cyclohexylamino group connected via an oxyethoxy linker. Key distinctions from the target compound include:
Substituted Benzamido Compounds ()
Compound [28] from , methyl 4-({N-[2-(cyclohexylamino)-2-oxoethyl]-4-(dimethylamino)benzamido}methyl)benzoate, highlights the role of auxiliary groups:
- Functional Groups: The dimethylamino benzamido moiety introduces electron-donating effects, enhancing solubility in polar solvents. This contrasts with the target compound’s non-polar 4-butylcyclohexyl group.
- Synthetic Complexity : Multi-step synthesis involving carbamate intermediates and amide couplings underscores the challenges in scaling production compared to simpler ester derivatives .
Natural Benzoate Esters ()
While natural benzoates like ethyl 4-(sulfooxy)benzoate (compound 13 in ) share a benzoate core, their sulfoxy and hydroxyl substituents confer high polarity, making them unsuitable for direct comparison with synthetic lipophilic analogs like the target compound .
Key Implications of Structural Variations
- Lipophilicity and Bioavailability: The 4-butylcyclohexyl group in the target compound likely enhances membrane permeability compared to piperazine-linked (C1–C7) or cyclohexylamino derivatives ().
- Synthetic Feasibility: Piperazine-linked analogs () require complex multi-step syntheses, whereas the target compound’s direct carbonylamino linkage may streamline production.
- Biological Activity : Halogenated or electron-withdrawing groups (e.g., in C2, C7) could improve target affinity in enzyme inhibition, a property that may extend to the target compound with optimized substituents .
Biological Activity
Methyl 4-[(4-butylcyclohexyl)carbonylamino]benzoate, a compound with the molecular formula CHNO, is of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 235.30 g/mol
- CAS Number : 17178319
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the butylcyclohexyl group enhances lipophilicity, which may influence its binding affinity to these targets.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : It may reduce inflammation by modulating cytokine production.
- Anticancer Potential : Some studies have shown that this compound can induce apoptosis in cancer cell lines.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine levels | |
| Anticancer | Induction of apoptosis in cell lines |
Case Study 1: Antimicrobial Properties
In a study examining the antimicrobial efficacy of various compounds, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of commonly used antibiotics, indicating its potential as a new antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory properties revealed that treatment with this compound led to a decrease in pro-inflammatory cytokines (IL-6, TNF-alpha) in a murine model of acute inflammation. This suggests a possible therapeutic role in inflammatory diseases.
Case Study 3: Anticancer Activity
In vitro studies on cancer cell lines showed that this compound induced apoptosis through the activation of caspase pathways. The compound was particularly effective against breast cancer cells, leading to a significant reduction in cell viability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
